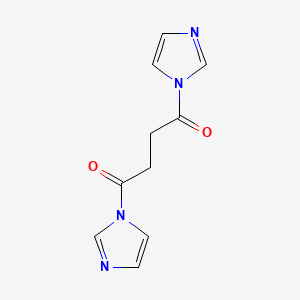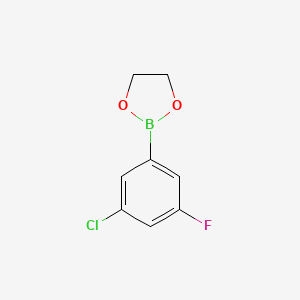
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-chloro-5-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloro-5-fluorophenylboronic acid reacts with a halogenated dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronate esters.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Boronic Acids: Formed through oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Shares the phenylboronic acid moiety but lacks the dioxaborolane ring.
3-Chloro-5-fluorophenyl-1,2,3-triazole: Contains a triazole ring instead of a dioxaborolane ring.
Uniqueness
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-chloro-5-fluorophenyl group and the 1,3,2-dioxaborolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
718641-97-5 |
|---|---|
Formule moléculaire |
C8H7BClFO2 |
Poids moléculaire |
200.40 g/mol |
Nom IUPAC |
2-(3-chloro-5-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H7BClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
Clé InChI |
KQBKJGFWGXQHGJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC(=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



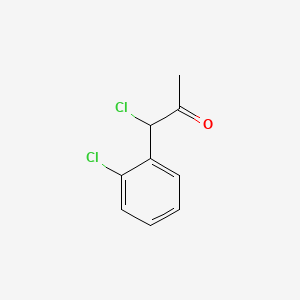
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
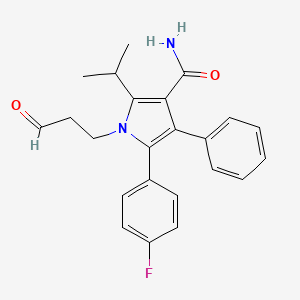
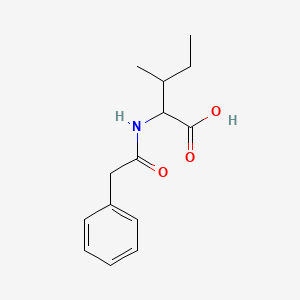


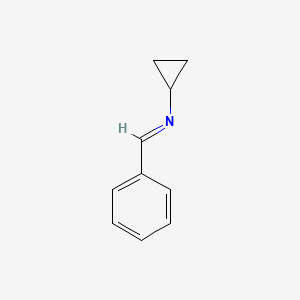
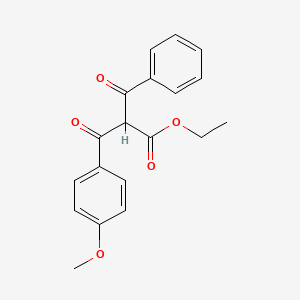

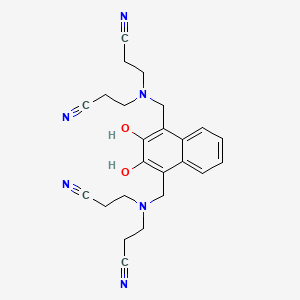

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
